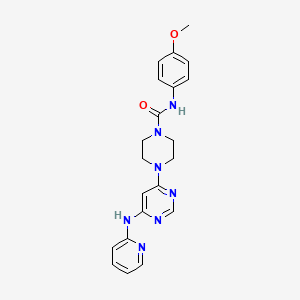

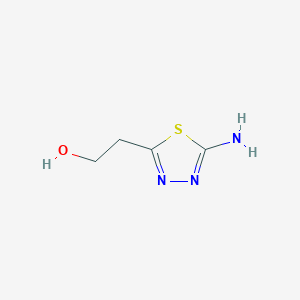

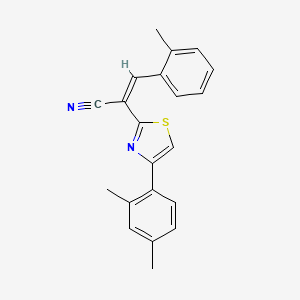

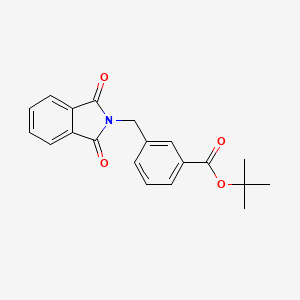

![molecular formula C15H8F3N3 B2689158 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline CAS No. 70371-94-7](/img/structure/B2689158.png)

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

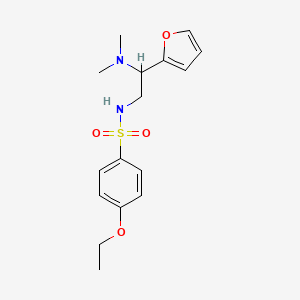

“6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline” is a chemical compound with the molecular formula C15H8F3N3 . It has an average mass of 287.239 Da and a monoisotopic mass of 287.067047 Da .

Synthesis Analysis

Quinazoline derivatives have been synthesized and biologically evaluated for their antiproliferative activity against various human cancer cell lines . The synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline” consists of a benzimidazole ring fused with a quinazoline ring .Chemical Reactions Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline, have been reported to show significant anticancer activity . For instance, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds exhibited excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .

Antifungal Activity

Quinazoline derivatives are also known for their antifungal properties . The presence of the quinazoline moiety in the compound structure contributes to this biological activity .

Antiviral Activity

The antiviral activity of quinazoline derivatives has been reported in several studies . This makes 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline a potential candidate for antiviral drug development .

Antidiabetic Activity

Quinazoline derivatives, including 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline, have shown potential in the treatment of diabetes . Their antidiabetic activity makes them a promising scaffold in medicinal chemistry .

Anti-inflammatory Activity

The anti-inflammatory activity of quinazoline derivatives has been well-documented . This suggests that 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline could be used in the development of anti-inflammatory drugs .

Antibacterial Activity

Quinazoline derivatives are known for their antibacterial properties . This makes 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline a potential candidate for antibacterial drug development .

Antioxidant Activity

Quinazoline derivatives have been reported to possess antioxidant activity . This suggests that 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline could be used in the development of antioxidant drugs .

Material Science Applications

In the field of material science, 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline derivatives have been used in the synthesis of polybenzimidazole . This polymer has various applications, including in the production of high-performance fibers .

Safety and Hazards

The safety data sheet for a similar compound, 4-chloro-6-(trifluoromethyl)quinazoline, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Quinazoline and quinazolinone derivatives have drawn significant attention in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on the development of novel quinazoline derivatives with improved potency by combining two or more pharmacophores of bioactive scaffolds .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3/c16-15(17,18)14-20-10-6-2-1-5-9(10)13-19-11-7-3-4-8-12(11)21(13)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQPQOHQSKMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2689085.png)

![2-Amino-6-ethyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2689087.png)

![Tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2689093.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)